5-chloro-N-[1-(6-methoxyquinolin-4-yl)piperidin-4-yl]-N-methylpyrimidin-2-amine
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Overview
Description
5-chloro-N-[1-(6-methoxyquinolin-4-yl)piperidin-4-yl]-N-methylpyrimidin-2-amine is a complex organic compound that features a quinoline moiety, a piperidine ring, and a pyrimidine group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[1-(6-methoxyquinolin-4-yl)piperidin-4-yl]-N-methylpyrimidin-2-amine typically involves multiple steps, starting with the preparation of the quinoline and piperidine intermediates. The quinoline moiety can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid. The piperidine ring is often introduced via a reductive amination reaction, where a ketone or aldehyde is reacted with an amine in the presence of a reducing agent such as sodium borohydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-[1-(6-methoxyquinolin-4-yl)piperidin-4-yl]-N-methylpyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group on the quinoline ring can be oxidized to form a quinone derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions include quinone derivatives, amine-substituted compounds, and various substituted pyrimidines.
Scientific Research Applications
5-chloro-N-[1-(6-methoxyquinolin-4-yl)piperidin-4-yl]-N-methylpyrimidin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the quinoline moiety.
Medicine: Explored for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 5-chloro-N-[1-(6-methoxyquinolin-4-yl)piperidin-4-yl]-N-methylpyrimidin-2-amine involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. The piperidine ring may enhance the compound’s binding affinity to certain receptors or enzymes, modulating their activity. The pyrimidine group can participate in hydrogen bonding and other interactions with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
- N-(5-chloro-1,3-benzodioxol-4-yl)-6-methoxy-7-(3-piperidin-1-ylpropoxy)quinazolin-4-amine
- 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides
- 5-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinolin-4-amine
Uniqueness
5-chloro-N-[1-(6-methoxyquinolin-4-yl)piperidin-4-yl]-N-methylpyrimidin-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxyquinoline and piperidine moieties enhances its potential as a therapeutic agent, while the pyrimidine group provides additional sites for chemical modification and interaction with biological targets.
Properties
Molecular Formula |
C20H22ClN5O |
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Molecular Weight |
383.9 g/mol |
IUPAC Name |
5-chloro-N-[1-(6-methoxyquinolin-4-yl)piperidin-4-yl]-N-methylpyrimidin-2-amine |
InChI |
InChI=1S/C20H22ClN5O/c1-25(20-23-12-14(21)13-24-20)15-6-9-26(10-7-15)19-5-8-22-18-4-3-16(27-2)11-17(18)19/h3-5,8,11-13,15H,6-7,9-10H2,1-2H3 |
InChI Key |
RMBLJHYBEWZMDE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCN(CC1)C2=C3C=C(C=CC3=NC=C2)OC)C4=NC=C(C=N4)Cl |
Origin of Product |
United States |
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